TM-N1324

Description

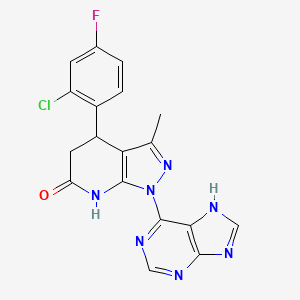

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloro-4-fluorophenyl)-3-methyl-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN7O/c1-8-14-11(10-3-2-9(20)4-12(10)19)5-13(28)25-17(14)27(26-8)18-15-16(22-6-21-15)23-7-24-18/h2-4,6-7,11H,5H2,1H3,(H,25,28)(H,21,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQNVXRIWKKWQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=C(C=C3)F)Cl)C4=NC=NC5=C4NC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Core Mechanism of Action of TM-N1324: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM-N1324 is a potent and selective synthetic agonist of the G-Protein-Coupled Receptor 39 (GPR39), a receptor implicated in a variety of physiological processes, including metabolic regulation and gastrointestinal function. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways.

Core Mechanism of Action

This compound functions as a selective agonist for GPR39. Its activity is significantly enhanced in the presence of zinc (Zn2+), which acts as an allosteric modulator.[1][2] Upon binding to GPR39, this compound initiates a cascade of intracellular signaling events primarily through the activation of Gαq and Gαi/o G-protein subunits.[3][4] This activation leads to the selective release of gastrointestinal hormones, most notably Glucagon-Like Peptide-1 (GLP-1), from enteroendocrine L-cells.[3] The released GLP-1 subsequently acts on its own receptor (GLP-1R) on submucosal neurons, triggering the release of Calcitonin Gene-Related Peptide (CGRP). CGRP, in turn, stimulates epithelial ion transport, leading to an increase in chloride secretion.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Receptor | Species | Assay | EC50 (in the presence of Zn2+) | EC50 (in the absence of Zn2+) | Reference |

| GPR39 | Human | Inositol Phosphate Accumulation | 9 nM | 280 nM | |

| GPR39 | Murine | Inositol Phosphate Accumulation | 5 nM | 180 nM | |

| GPR39 | Human | cAMP Accumulation | 17 nM | - |

Table 2: In Vivo Effects of this compound

| Effect | Animal Model | Dose | Outcome | Reference |

| Food Intake | High-Fat Diet-Induced Obese Mice | 30 mg/kg | Decrease in food intake during the dark period | |

| Body Weight | High-Fat Diet-Induced Obese Mice | 30 mg/kg | Decrease in body weight | |

| Somatostatin Release | Isolated Mouse Gastric Mucosa Cells | 1 µM | 53% increase in somatostatin release | |

| Ghrelin Secretion | Isolated Mouse Gastric Mucosa Cells | 1 µM | Decrease in ghrelin secretion |

Signaling Pathways

The signaling cascade initiated by this compound is multifaceted, involving multiple G-protein subtypes and downstream effectors.

Caption: this compound activates GPR39, leading to Gαq and Gαi/o signaling.

The downstream consequence of GLP-1 release involves a secondary signaling cascade in submucosal neurons.

Caption: GLP-1 released by this compound action stimulates CGRP release and ion secretion.

Experimental Protocols

Detailed methodologies for key experiments are outlined below.

In Vitro Inositol Phosphate Accumulation Assay

-

Cell Line: HEK293 cells stably expressing human or murine GPR39.

-

Methodology:

-

Cells are seeded in 96-well plates and cultured to confluency.

-

The cells are then labeled overnight with myo-[3H]inositol in inositol-free DMEM.

-

On the day of the experiment, the labeling medium is removed, and cells are washed with HBSS.

-

Cells are pre-incubated with HBSS containing LiCl for 15 minutes at 37°C.

-

This compound, at various concentrations, with or without a fixed concentration of ZnCl2, is added to the wells, and the plates are incubated for 60 minutes at 37°C.

-

The reaction is terminated by the addition of ice-cold formic acid.

-

The total inositol phosphates are separated from free inositol using Dowex AG1-X8 anion-exchange columns.

-

The radioactivity is quantified by liquid scintillation counting.

-

Data are normalized to the response of a maximal concentration of a reference agonist, and EC50 values are calculated using a four-parameter logistic equation.

-

GLP-1 Secretion Assay from Intestinal Organoids

-

Model System: Murine or human intestinal organoids.

-

Methodology:

-

Intestinal crypts are isolated from mouse or human tissue and cultured in Matrigel with appropriate growth factors to form organoids.

-

Mature organoids are collected and seeded into 96-well plates.

-

For the assay, the culture medium is replaced with a basal secretion buffer for a pre-incubation period.

-

The basal buffer is then replaced with a stimulation buffer containing various concentrations of this compound, with or without ZnCl2.

-

The plates are incubated for 2 hours at 37°C.

-

The supernatant is collected, and the concentration of secreted GLP-1 is measured using a commercially available ELISA kit.

-

The remaining organoids in the wells are lysed, and the total protein content is determined for normalization of the secretion data.

-

Ussing Chamber Experiments for Ion Transport

-

Tissue: Mouse colonic mucosa.

-

Methodology:

-

Segments of the mouse colon are excised and the mucosal layer is stripped from the underlying muscle.

-

The mucosal sheets are mounted in Ussing chambers, separating the mucosal and serosal sides.

-

Both sides are bathed in Krebs-bicarbonate buffer, maintained at 37°C, and gassed with 95% O2/5% CO2.

-

The transepithelial potential difference is clamped to 0 mV, and the short-circuit current (Isc) is continuously recorded.

-

After a baseline stabilization period, this compound is added to the serosal side of the tissue.

-

Changes in Isc, reflecting net ion transport, are monitored.

-

To investigate the involvement of GLP-1 and CGRP, experiments can be repeated in the presence of a GLP-1R antagonist or a CGRP receptor antagonist.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for assessing the effect of this compound on GLP-1 secretion and subsequent ion transport.

Caption: Workflow for in vitro and ex vivo analysis of this compound.

Conclusion

This compound represents a significant tool for elucidating the physiological roles of GPR39. Its mechanism of action, centered on the potentiation by zinc and the selective stimulation of GLP-1 release, offers a promising avenue for therapeutic intervention in metabolic disorders. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development. Further investigation into the downstream signaling pathways and the long-term physiological effects of this compound will be crucial for realizing its full therapeutic potential.

References

The GPR39 Agonist TM-N1324: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Pharmacological Activity and Experimental Evaluation of a Potent GPR39 Agonist.

This technical guide provides a comprehensive overview of the G-Protein-Coupled Receptor 39 (GPR39) agonist, TM-N1324. It is designed for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting GPR39. This document details the quantitative pharmacology of this compound, provides in-depth experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.

Core Compound Activity: Quantitative Data

This compound is a potent and selective agonist of GPR39, with its activity being significantly enhanced by the presence of zinc (Zn²⁺).[1][2] The compound has demonstrated efficacy in both human and murine GPR39, making it a valuable tool for preclinical research.

| Parameter | Species | Condition | Value | Reference |

| EC₅₀ | Human | - Zn²⁺ | 280 nM | [1][2] |

| Human | + Zn²⁺ | 9 nM | [1] | |

| Murine | - Zn²⁺ | 180 nM | ||

| Murine | + Zn²⁺ | 5 nM | ||

| Selectivity | - | - | High selectivity over a panel of 165 GPCRs | |

| Aqueous Solubility | - | pH 7.0 | 65 µM | |

| Effect on Somatostatin Release | - | - | 53% increase |

GPR39 Signaling Pathway

GPR39 activation by agonists like this compound initiates a cascade of intracellular signaling events. The receptor couples to multiple G protein subtypes, including Gαq, Gαs, Gαi/o, and Gα12/13, leading to the activation of diverse downstream effector pathways. This pleiotropic signaling underlies the varied physiological responses modulated by GPR39.

References

The Function of TM-N1324: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM-N1324, also known as Cpd1324, is a potent, selective, and orally active agonist for the G-protein-coupled receptor 39 (GPR39).[1][2] This technical guide provides a comprehensive overview of the function of this compound, with a focus on its mechanism of action, signaling pathways, and its effects on gastrointestinal hormone secretion and metabolic regulation. The information presented herein is intended to support further research and drug development efforts targeting GPR39.

Introduction to this compound

This compound is a small molecule agonist of GPR39, a receptor that has garnered significant interest for its role in metabolic homeostasis.[2][3] A key characteristic of this compound is that its potency is significantly enhanced in the presence of zinc ions (Zn2+), which act as a positive allosteric modulator.[1] The compound has demonstrated high selectivity for GPR39 over a wide range of other GPCRs.

Core Function: GPR39 Agonism and Signaling

The primary function of this compound is to bind to and activate GPR39. This activation initiates intracellular signaling cascades that lead to various physiological responses.

G-Protein Coupling and Downstream Signaling

This compound-mediated activation of GPR39 predominantly signals through the Gαq and Gαi/o pathways. This has been demonstrated through in vitro assays measuring the accumulation of intracellular second messengers.

-

Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

-

Gαi/o Pathway: The Gαi/o pathway activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

The following diagram illustrates the primary signaling pathways activated by this compound.

Quantitative Data

The potency of this compound as a GPR39 agonist has been quantified in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound (EC50 values)

| Receptor | Condition | EC50 (nM) | Reference |

| Human GPR39 | Without Zn2+ | 280 | |

| Human GPR39 | With Zn2+ | 9 | |

| Murine GPR39 | Without Zn2+ | 180 | |

| Murine GPR39 | With Zn2+ | 5 |

Table 2: In Vivo Effects of this compound in a High-Fat Diet-Induced Obese Mouse Model

| Parameter | Treatment | Dosage | Observation | Reference |

| Food Intake | This compound | 30 mg/kg | Decrease in food intake during the dark period | |

| Body Weight | This compound | 30 mg/kg | Decrease in body weight |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro Assays

This assay is used to quantify the activation of the Gαq signaling pathway.

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human GPR39.

-

Protocol:

-

Seed HEK293-hGPR39 cells in 96-well plates and grow to confluence.

-

Label the cells with [3H]myo-inositol in inositol-free medium overnight.

-

Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl).

-

Add varying concentrations of this compound, with or without a fixed concentration of ZnCl2 (e.g., 10 µM).

-

Incubate for 1 hour at 37°C.

-

Lyse the cells and isolate the inositol phosphates using anion-exchange chromatography.

-

Quantify the amount of [3H]inositol phosphates using a scintillation counter.

-

Calculate EC50 values by fitting the data to a sigmoidal dose-response curve.

-

This assay is used to quantify the activation of the Gαi/o signaling pathway.

-

Cell Line: COS-7 cells transiently expressing human GPR39.

-

Protocol:

-

Seed COS-7 cells in 96-well plates and transfect with a plasmid encoding human GPR39.

-

After 24-48 hours, replace the medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

-

Add varying concentrations of this compound, with or without a fixed concentration of ZnCl2.

-

Stimulate adenylyl cyclase with forskolin.

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF or ELISA-based).

-

Calculate EC50 values by fitting the data to a sigmoidal dose-response curve.

-

In Vivo Experiments

This model is used to evaluate the in vivo efficacy of this compound on metabolic parameters.

-

Animal Model: Male C57BL/6J mice.

-

Protocol:

-

Induce obesity by feeding mice a high-fat diet (HFD; e.g., 60% kcal from fat) for a specified period (e.g., 8-12 weeks).

-

House the mice in individual cages with free access to food and water.

-

Administer this compound (e.g., 30 mg/kg) or vehicle control orally (e.g., by gavage) once daily.

-

Monitor food intake and body weight daily or weekly.

-

At the end of the study, collect blood samples for hormone analysis (e.g., GLP-1, ghrelin) and tissues for further analysis.

-

Statistical analysis is performed to compare the treated group with the vehicle control group.

-

The following diagram outlines the general workflow for in vivo testing of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the physiological roles of GPR39. Its function as a potent and selective agonist, particularly in the context of gastrointestinal hormone regulation, highlights the therapeutic potential of targeting GPR39 for metabolic disorders such as obesity. The data and protocols presented in this guide provide a foundation for researchers to further explore the mechanism and applications of this compound and other GPR39 modulators.

References

In-Depth Technical Guide: TM-N1324 Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and validation of TM-N1324, a potent and selective agonist of the G-Protein-Coupled Receptor 39 (GPR39). Initially identified through a screening campaign, the validation of GPR39 as the primary target of this compound has been substantiated through a series of in vitro and in vivo studies. This document details the pharmacological characterization of this compound, its mechanism of action through the GPR39 signaling pathway, and its physiological effects, particularly on gastrointestinal hormone secretion and metabolic regulation. The experimental protocols that form the basis of this validation are described in detail, and key data are presented in a structured format for clarity and comparison.

Introduction

This compound has emerged as a valuable pharmacological tool for elucidating the physiological roles of GPR39, a receptor implicated in a variety of cellular processes. This guide serves to consolidate the key findings and methodologies used to confirm GPR39 as the definitive target of this compound, providing a technical resource for researchers in the field of drug discovery and metabolic disease.

Target Identification and Validation Workflow

The identification of GPR39 as the target of this compound followed a systematic workflow, beginning with high-throughput screening and culminating in in vivo validation studies.

Caption: Workflow for this compound target identification and validation.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | Target | Condition | EC50 (nM) | Reference |

| Inositol Phosphate Accumulation | HEK293 | Human GPR39 | With Zinc | 2 | [1] |

| Inositol Phosphate Accumulation | HEK293 | Human GPR39 | Without Zinc | 201 | [1] |

| cAMP Accumulation | COS-7 | Human GPR39 | With Zinc | 17 | [1] |

| GPR39 Activation | - | Human GPR39 | With Zn2+ | 9 | [2] |

| GPR39 Activation | - | Human GPR39 | Without Zn2+ | 280 | [2] |

| GPR39 Activation | - | Murine GPR39 | With Zn2+ | 5 | |

| GPR39 Activation | - | Murine GPR39 | Without Zn2+ | 180 |

Table 2: In Vitro ADME Properties of this compound

| Parameter | Condition | Value | Reference |

| Aqueous Solubility | pH 7.0 | 65 µM |

Table 3: Effects of this compound on Hormone Secretion

| Hormone | System | Effect | Magnitude | Reference |

| Somatostatin | Isolated mouse gastric mucosa | Increase | 53% | |

| Ghrelin | Isolated mouse gastric mucosa | Decrease | Not specified | |

| GLP-1 | Mice and intestinal organoids | Increase | Not specified | |

| PYY | Mice and intestinal organoids | No effect | - | |

| GIP | Mice and intestinal organoids | No effect | - |

Table 4: In Vivo Efficacy of this compound

| Animal Model | Dosing | Effect | Reference |

| High-fat diet-induced obesity (mouse) | 30 mg/kg | Decreased food intake and body weight |

GPR39 Signaling Pathway

This compound exerts its effects by activating GPR39, which is known to couple to multiple G-protein signaling pathways, including Gαq, Gαs, and Gαi/o. The activation of these pathways leads to downstream cellular responses.

References

In-Depth Technical Guide: TM-N1324 (CAS 1144477-35-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM-N1324, also known as Cpd1324, is a potent and selective synthetic agonist for the G-protein-coupled receptor 39 (GPR39), a receptor increasingly recognized for its role in metabolic regulation, gastrointestinal function, and cellular signaling. This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers in drug discovery and development exploring the therapeutic potential of GPR39 activation.

Chemical and Physical Properties

This compound is a small molecule with the following properties:

| Property | Value |

| CAS Number | 1144477-35-9 |

| Molecular Formula | C₁₈H₁₃ClFN₇O |

| Molecular Weight | 397.79 g/mol [1][2] |

| Synonyms | Compound 1324, Cpd1324[3][4] |

| Appearance | Solid, white to beige powder[2] |

| Solubility | Soluble in DMSO and Ethanol. Aqueous solubility of 65 μM at pH 7.0. |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

Biological Activity and Mechanism of Action

This compound is a potent agonist of the G-protein-coupled receptor 39 (GPR39). Its activity is significantly potentiated by the presence of zinc ions (Zn²⁺), establishing GPR39 as a zinc-sensing receptor.

Potency and Efficacy

The potency of this compound is species-dependent and enhanced by Zn²⁺. The half-maximal effective concentrations (EC₅₀) are summarized below:

| Target | Condition | EC₅₀ (nM) |

| Human GPR39 | without Zn²⁺ | 280 |

| with Zn²⁺ | 9 | |

| Murine GPR39 | without Zn²⁺ | 180 |

| with Zn²⁺ | 5 |

This compound has been shown to induce inositol phosphate accumulation with EC₅₀ values of 2 nM (with zinc) and 201 nM (without zinc) in HEK293 cells expressing human GPR39. It also stimulates cAMP accumulation in COS-7 cells expressing human GPR39 with an EC₅₀ of 17 nM in the presence of zinc.

Selectivity

This compound is highly selective for GPR39. It has shown no significant activity when screened against a panel of 165 other G-protein-coupled receptors (GPCRs) at a concentration of 1 µM.

Signaling Pathways

Activation of GPR39 by this compound initiates a cascade of intracellular signaling events. GPR39 is known to couple to multiple G-protein families, including Gαq, Gαs, and Gαi/o, leading to the activation of various downstream pathways.

-

Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).

-

Gαs Pathway: Coupling to Gαs stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA).

-

Gαi/o Pathway: The Gαi/o pathway is also engaged, which can lead to the inhibition of adenylyl cyclase and modulation of other downstream effectors.

-

Downstream Kinases: Activation of GPR39 has been linked to the phosphorylation and activation of extracellular signal-regulated kinase (ERK) and Akt (Protein Kinase B), which are key regulators of cell survival and proliferation.

References

The Synergistic Interplay of TM-N1324 and Zinc in GPR39 Activation: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of the compound TM-N1324 and its interaction with zinc, focusing on the activation of the G protein-coupled receptor 39 (GPR39). GPR39, a receptor implicated in a variety of physiological processes, is a promising therapeutic target, and understanding the nuances of its activation by agonists like this compound is crucial for drug development professionals, researchers, and scientists.

This compound, also known as Compound 1324, has been identified as a potent and selective agonist for GPR39.[1][2] A key characteristic of its activity is the significant potentiation of its effects in the presence of zinc ions (Zn²⁺). This guide will detail the quantitative aspects of this interaction, outline the experimental protocols used to elucidate these effects, and visualize the underlying signaling pathways.

Quantitative Data Summary

The efficacy of this compound as a GPR39 agonist is markedly enhanced by the presence of zinc. This potentiation is evident in the half-maximal effective concentration (EC₅₀) values obtained from in vitro assays.

| Species | Condition | EC₅₀ (nM) | Reference |

| Human GPR39 | Without Zn²⁺ | 280 | [2][3][4] |

| Human GPR39 | With Zn²⁺ | 9 | |

| Murine GPR39 | Without Zn²⁺ | 180 | |

| Murine GPR39 | With Zn²⁺ | 5 | |

| Human GPR39 (HEK293 cells, inositol phosphate accumulation) | Without Zn²⁺ | 201 | |

| Human GPR39 (HEK293 cells, inositol phosphate accumulation) | With Zn²⁺ | 2 | |

| Human GPR39 (COS-7 cells, cAMP accumulation) | With Zn²⁺ | 17 |

In addition to its direct receptor agonism, this compound has demonstrated physiological effects that are modulated by GPR39 activity.

| Experimental Model | Effect of this compound (1 µM) | Reference |

| Isolated mouse gastric mucosa cells | Decreased ghrelin secretion | |

| Isolated mouse gastric mucosa cells | Increased somatostatin secretion |

Furthermore, in vivo studies have highlighted the therapeutic potential of this compound.

| Animal Model | Dosage | Effect | Reference |

| High-fat diet-induced obese mice | 30 mg/kg | Decreased food intake during the dark period and reduced body weight |

Signaling Pathways and Experimental Workflows

The activation of GPR39 by this compound, particularly in the presence of zinc, initiates a cascade of intracellular signaling events. Zinc acts as a positive allosteric modulator for GPR39 agonists, enhancing their potency. GPR39 is known to signal through various G protein subtypes, including Gαq, Gαs, and Gα12/13, leading to diverse cellular responses.

Detailed Experimental Protocols

The characterization of this compound's interaction with GPR39 and zinc has been achieved through a series of well-defined experimental protocols.

Inositol Phosphate Accumulation Assay

This assay is a common method to quantify the activation of Gαq-coupled GPCRs.

Caco-2 Permeability Assay

This in vitro model is utilized to assess the intestinal permeability of a compound.

Conclusion

This compound is a potent GPR39 agonist whose activity is significantly enhanced by zinc. The data presented in this guide underscore the importance of considering the ionic microenvironment when evaluating the pharmacological activity of GPR39 modulators. The detailed experimental protocols provide a framework for the continued investigation of this and other compounds targeting this receptor. The synergistic relationship between this compound and zinc offers a compelling avenue for the development of novel therapeutics targeting GPR39-mediated pathways.

References

The Agonist TM-N1324: A Deep Dive into its GPR39-Mediated Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TM-N1324, also known as Cpd1324, is a potent and selective synthetic agonist for the G protein-coupled receptor 39 (GPR39), a receptor that has garnered significant interest for its role in metabolic regulation and gastrointestinal physiology. This technical guide provides a comprehensive overview of the signaling pathways activated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the molecular cascades involved. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of GPR39 and the development of novel therapeutics targeting this receptor.

Core Signaling Pathways of this compound

This compound exerts its effects by binding to and activating GPR39, which primarily couples to the Gαq and Gαi/o subfamilies of heterotrimeric G proteins. Notably, studies have shown that this compound does not activate the Gαs signaling pathway. The potency of this compound is significantly enhanced by the presence of zinc ions (Zn2+), which act as positive allosteric modulators of GPR39.

Gαq Signaling Pathway

Upon activation by this compound, the Gαq subunit of the G protein dissociates and activates phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

Gαi/o Signaling Pathway

The activation of the Gαi/o pathway by this compound leads to the inhibition of adenylyl cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This results in a decrease in intracellular cAMP levels. cAMP is a crucial second messenger that activates protein kinase A (PKA), which has a wide range of cellular targets. By reducing cAMP levels, this compound-mediated Gαi/o signaling attenuates PKA activity and its downstream effects.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the potency and efficacy of this compound in activating GPR39-mediated signaling pathways.

| Table 1: Potency (EC50) of this compound on Human GPR39 | |

| Condition | EC50 (nM) |

| In the absence of Zn2+ | 280[1] |

| In the presence of Zn2+ | 9[1] |

| Table 2: Potency (EC50) of this compound on Murine GPR39 | |

| Condition | EC50 (nM) |

| In the absence of Zn2+ | 180[1] |

| In the presence of Zn2+ | 5[1] |

Key Physiological Effects

The activation of GPR39 by this compound leads to several important physiological outcomes, primarily related to gastrointestinal hormone secretion.

-

Stimulation of GLP-1 Secretion: this compound has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[1] GLP-1 is an incretin hormone with crucial roles in glucose homeostasis, including stimulating insulin secretion and suppressing glucagon release.

-

Regulation of Somatostatin and Ghrelin: In gastric mucosal cells, this compound increases the release of somatostatin, which in turn is believed to mediate a decrease in the secretion of ghrelin, the "hunger hormone".

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's signaling pathways.

Inositol Phosphate (IP) Accumulation Assay (for Gαq activity)

This assay measures the accumulation of inositol phosphates, a downstream product of PLCβ activation, as a readout for Gαq pathway activation.

1. Cell Culture and Seeding:

- HEK293 cells stably expressing human GPR39 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

- Cells are seeded into 96-well plates at a density of 50,000 cells/well and grown to confluence.

2. Labeling with [3H]-myo-inositol:

- The growth medium is replaced with inositol-free DMEM containing 1 µCi/ml [3H]-myo-inositol.

- Cells are incubated for 18-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.

3. Stimulation:

- The labeling medium is aspirated, and cells are washed with HBSS.

- Cells are pre-incubated with HBSS containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of IP1.

- This compound (at various concentrations, with or without Zn2+) is added, and the cells are incubated for 60 minutes at 37°C.

4. Lysis and IP Extraction:

- The stimulation buffer is removed, and cells are lysed by adding 0.1 M formic acid.

- The plates are incubated on ice for 30 minutes.

- The cell lysates are transferred to microcentrifuge tubes.

5. Ion-Exchange Chromatography:

- The formic acid extracts are neutralized and applied to Dowex AG1-X8 anion-exchange columns.

- The columns are washed with water and then with a solution of 60 mM ammonium formate/5 mM sodium tetraborate to elute glycerophosphoinositol.

- [3H]-inositol phosphates are eluted with 1 M ammonium formate/0.1 M formic acid.

6. Scintillation Counting:

- The eluate containing the [3H]-inositol phosphates is mixed with a scintillation cocktail.

- Radioactivity is quantified using a liquid scintillation counter.

- Data are analyzed to determine EC50 values.

A[label="1. Seed GPR39-expressing HEK293 cells in 96-well plates"];

B[label="2. Label cells with [3H]-myo-inositol for 18-24h"];

C [label="3. Pre-incubate with LiCl (10 mM) for 15 min"];

D [label="4. Stimulate with this compound ± Zn2+ for 60 min"];

E [label="5. Lyse cells with formic acid"];

F [label="6. Separate inositol phosphates using anion-exchange chromatography"];

G [label="7. Quantify radioactivity with a scintillation counter"];

H [label="8. Analyze data and determine EC50"];

A -> B -> C -> D -> E -> F -> G -> H;

}

Bioluminescence Resonance Energy Transfer (BRET) Assay for G Protein Activation

This assay directly measures the activation of specific G protein subtypes (Gαq and Gαi/o) by monitoring the change in distance between Gα and Gβγ subunits.

1. Plasmid Constructs:

- Gα subunits (Gαq, Gαi1) are tagged with Renilla luciferase (Rluc).

- Gγ2 subunit is tagged with Venus (a yellow fluorescent protein variant).

- Untagged Gβ1 and GPR39 constructs are also used.

2. Cell Culture and Transfection:

- HEK293T cells are seeded in 6-well plates.

- Cells are transiently co-transfected with the plasmids encoding GPR39, the Rluc-tagged Gα subunit, Gβ1, and Venus-tagged Gγ2 using a suitable transfection reagent.

3. Assay Preparation:

- 24 hours post-transfection, cells are harvested, washed, and resuspended in HBSS.

- Cells are seeded into white, clear-bottom 96-well plates.

4. BRET Measurement:

- The Rluc substrate, coelenterazine h, is added to each well to a final concentration of 5 µM.

- Basal BRET signal is measured using a microplate reader capable of simultaneously detecting the emissions from Rluc (around 480 nm) and Venus (around 530 nm).

- This compound is added to the wells at various concentrations.

- The change in BRET signal is monitored kinetically for 15-20 minutes.

5. Data Analysis:

- The BRET ratio is calculated as the ratio of the light intensity emitted by Venus to the light intensity emitted by Rluc.

- Activation of the G protein leads to a conformational change and a decrease in the BRET ratio.

- The net BRET change is plotted against the agonist concentration to determine the EC50.

GLP-1 Secretion Assay using Intestinal Organoids

This ex vivo assay quantifies the amount of GLP-1 released from primary intestinal L-cells in response to this compound.

1. Organoid Culture:

- Mouse or human intestinal crypts are isolated and cultured in Matrigel with a specialized growth medium to form 3D organoids containing all intestinal epithelial cell types, including L-cells.

2. GLP-1 Secretion Assay:

- Mature organoids are collected and washed with a basal buffer (e.g., HBSS with 0.1% BSA).

- Organoids are pre-incubated in the basal buffer for 1-2 hours at 37°C.

- The supernatant is removed, and organoids are incubated with the basal buffer containing various concentrations of this compound for 2 hours at 37°C. A DPP-4 inhibitor is often included to prevent GLP-1 degradation.

- The supernatant is collected after the stimulation period.

3. GLP-1 Quantification:

- The concentration of GLP-1 in the collected supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.

4. Data Normalization:

- After collecting the supernatant, the organoids are lysed, and the total protein content is determined using a BCA assay.

- The amount of secreted GLP-1 is normalized to the total protein content of the organoids in each well.

Conclusion

This compound is a valuable pharmacological tool for elucidating the physiological roles of GPR39. Its activation of the Gαq and Gαi/o signaling pathways leads to significant effects on gastrointestinal hormone secretion, highlighting the therapeutic potential of targeting GPR39 for metabolic disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other GPR39 modulators, facilitating further advancements in this promising area of research.

References

The Discovery and Synthesis of TM-N1324: A Potent and Selective GPR39 Agonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of TM-N1324 (also known as Cpd1324), a potent and selective agonist of the G-protein-coupled receptor 39 (GPR39). GPR39 is a zinc-sensing receptor implicated in various physiological processes, including the regulation of gastrointestinal hormone secretion and metabolic homeostasis. This compound has emerged as a valuable tool compound for elucidating the physiological roles of GPR39 and as a potential therapeutic agent for metabolic diseases such as obesity and type 2 diabetes. This whitepaper details the model-based discovery approach, a proposed synthesis protocol, key quantitative data, and detailed experimental methodologies for the characterization of this novel compound.

Discovery of this compound

The discovery of this compound was a result of a sophisticated, model-based approach, as described by Frimurer et al. (2017).[1] This strategy circumvented the need for high-throughput screening of large compound libraries by utilizing a homology model of the GPR39 receptor.

The discovery workflow can be summarized as follows:

-

Homology Modeling: A three-dimensional model of the human GPR39 receptor was constructed based on the crystal structures of related G-protein-coupled receptors.

-

Binding Site Identification: A putative binding pocket for small molecule ligands was identified within the transmembrane domain of the GPR39 model.

-

Iterative In Silico Screening: Small, focused "mini-libraries" of commercially available compounds were selected for their potential to bind to the identified pocket. This selection was guided by knowledge of ligand binding to other receptors with similar binding site architectures.

-

In Vitro Screening with Allosteric Enhancement: The initial library of compounds was tested for agonist activity. Notably, these compounds were inactive on their own. The breakthrough came with the use of zinc (Zn²⁺) as an allosteric enhancer.[1] The presence of Zn²⁺ potentiated the activity of initial hit compounds, allowing for their identification.

-

Lead Optimization: Subsequent rounds of screening and chemical optimization of the initial hits led to the identification of this compound (referred to as compound 8 in the initial publication) as a highly potent and selective GPR39 agonist that is active even in the absence of Zn²⁺.[1]

Proposed Synthesis of this compound

While the primary literature from Frimurer et al. does not provide a detailed, step-by-step synthesis protocol for this compound, a plausible synthetic route can be proposed based on established methods for the synthesis of similar pyrazolo[3,4-b]pyridine derivatives. The formal name of this compound is 4-(2-chloro-4-fluorophenyl)-1,4,5,7-tetrahydro-3-methyl-1-(9H-purin-6-yl)-6H-pyrazolo[3,4-b]pyridin-6-one.

The proposed synthesis would likely involve a multi-step process, potentially beginning with the construction of the core pyrazolo[3,4-b]pyridin-6-one scaffold, followed by the introduction of the substituted phenyl and purine moieties. A potential key step could be a one-pot, three-component reaction, a common strategy for building such heterocyclic systems.

Proposed Synthetic Scheme:

A possible approach could involve the reaction of a 5-aminopyrazole derivative with an appropriate aldehyde and a β-ketoester or similar active methylene compound, followed by cyclization to form the pyrazolo[3,4-b]pyridin-6-one core. Subsequent N-alkylation would introduce the purine group.

Quantitative Data

This compound is a highly potent agonist of both human and murine GPR39. Its potency is significantly enhanced in the presence of zinc, highlighting the allosteric relationship between the small molecule agonist and the endogenous co-agonist.

| Parameter | Human GPR39 | Murine GPR39 | Reference |

| EC₅₀ (without Zn²⁺) | 280 nM | 180 nM | [2][3] |

| EC₅₀ (with Zn²⁺) | 9 nM | 5 nM |

This compound has also demonstrated selectivity for GPR39 over a panel of 165 other GPCRs at a concentration of 1 µM. In vivo studies in mice have shown that an oral dose of 30 mg/kg results in plasma concentrations sufficient for maximal GPR39 activation.

Signaling Pathways

This compound activates GPR39, which is known to couple to multiple G-protein signaling pathways. The primary pathways activated by this compound are Gαq and Gαs.

-

Gαq Pathway: Activation of the Gαq pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This pathway is responsible for the observed increase in inositol phosphate accumulation in HEK293 cells expressing human GPR39.

-

Gαs Pathway: The Gαs pathway involves the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA). This is consistent with the observed cAMP accumulation in COS-7 cells expressing human GPR39.

Experimental Protocols

Inositol Phosphate (IP) Accumulation Assay

This assay measures the activation of the Gαq pathway by quantifying the accumulation of inositol phosphates.

-

Cell Line: HEK293 cells stably expressing human GPR39.

-

Protocol:

-

Seed HEK293-hGPR39 cells in 96-well plates and grow to confluence.

-

Label the cells overnight with myo-[³H]inositol in inositol-free DMEM.

-

Wash the cells with a suitable buffer (e.g., HBSS).

-

Pre-incubate the cells with a buffer containing LiCl (typically 10 mM) for 15-30 minutes at 37°C. LiCl inhibits inositol monophosphatases, allowing for the accumulation of inositol phosphates.

-

Add varying concentrations of this compound (with and without a constant concentration of ZnCl₂) and incubate for 30-60 minutes at 37°C.

-

Terminate the reaction by aspirating the medium and adding a cold lysis buffer (e.g., 0.5 M perchloric acid).

-

Neutralize the lysates and separate the inositol phosphates using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.

-

Generate dose-response curves to determine EC₅₀ values.

-

cAMP Accumulation Assay

This assay is used to determine the activation of the Gαs pathway.

-

Cell Line: COS-7 cells transiently or stably expressing human GPR39.

-

Protocol:

-

Seed COS-7 cells expressing hGPR39 in 96-well plates.

-

On the day of the assay, wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor such as IBMX (e.g., 500 µM) to prevent cAMP degradation.

-

Add varying concentrations of this compound (typically in the presence of ZnCl₂).

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Construct dose-response curves to calculate the EC₅₀ value.

-

Somatostatin Secretion Assay

This ex vivo assay measures the effect of this compound on hormone secretion from primary cells.

-

Tissue Source: Isolated gastric mucosa cells from mice.

-

Protocol:

-

Isolate gastric glands from the mouse stomach by collagenase digestion.

-

Prepare a primary culture of gastric mucosal cells.

-

Incubate the cells in a buffer (e.g., Krebs-Ringer bicarbonate buffer) for a basal period to establish a baseline secretion rate.

-

Replace the buffer with a fresh buffer containing this compound (e.g., at a concentration of 1 µM).

-

Incubate for a defined stimulation period (e.g., 60-120 minutes).

-

Collect the supernatant and measure the concentration of somatostatin using a specific radioimmunoassay (RIA) or ELISA kit.

-

Normalize the hormone secretion to the total protein or DNA content of the cells in each well.

-

Conclusion

This compound is a landmark compound in the study of GPR39 biology. Its discovery through a rational, model-based approach highlights the power of computational methods in modern drug development. As a potent, selective, and orally bioavailable agonist, it serves as an indispensable tool for probing the physiological and pathophysiological roles of GPR39. The detailed characterization of its activity and signaling pathways provides a solid foundation for further preclinical and clinical investigation into its therapeutic potential for metabolic disorders. This whitepaper provides a centralized resource of technical information to aid researchers in the ongoing exploration of this compound and the GPR39 receptor.

References

The Role of TM-N1324 in GLP-1 Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the synthetic G-protein coupled receptor 39 (GPR39) agonist, TM-N1324, and its role in stimulating glucagon-like peptide-1 (GLP-1) secretion. This compound, also known as Cpd1324, has emerged as a potent, orally active compound that selectively targets GPR39 to modulate gastrointestinal hormone release. This document details the molecular mechanisms, summarizes key quantitative data from preclinical studies, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of metabolic disease, endocrinology, and drug development.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted from intestinal enteroendocrine L-cells in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin secretion, suppressing glucagon release, and delaying gastric emptying. Consequently, targeting GLP-1 secretion has become a cornerstone in the therapeutic management of type 2 diabetes and obesity.

This compound is a selective agonist of GPR39, a receptor expressed in the gastrointestinal tract.[1] The activation of GPR39 by this compound has been shown to induce a selective release of GLP-1, positioning it as a promising therapeutic candidate for metabolic disorders. This guide will explore the preclinical evidence supporting the role of this compound in GLP-1 secretion and its broader physiological effects.

This compound: Compound Profile

This compound is a potent and selective agonist for GPR39. Its activity is notably enhanced in the presence of zinc (Zn2+), which acts as an allosteric modulator of the receptor.[2]

Quantitative Data on the Effects of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Species | EC50 (in the presence of Zn2+) | EC50 (in the absence of Zn2+) | Reference |

| GPR39 Activation | Human | 9 nM | 280 nM | [3] |

| GPR39 Activation | Murine | 5 nM | 180 nM | [3] |

Table 2: Effects of this compound on Hormone Secretion

| Hormone | Model System | This compound Concentration/Dose | Effect | Reference |

| GLP-1 | In vivo (mice) | 30 mg/kg (oral) | Increased plasma levels | [1] |

| GLP-1 | Ex vivo (mouse intestinal organoids) | Not specified | Increased secretion | |

| GLP-1 | Ex vivo (human intestinal organoids) | Not specified | Increased secretion | |

| PYY | In vivo (mice) | 30 mg/kg (oral) | No effect | |

| GIP | In vivo (mice) | 30 mg/kg (oral) | No effect | |

| Ghrelin | In vivo (mice) | 30 mg/kg (oral) | Decreased plasma levels | |

| Somatostatin | Ex vivo (primary gastric mucosa cells) | Not specified | Increased secretion |

Table 3: In Vivo Metabolic Effects of this compound in High-Fat Diet-Fed Mice

| Parameter | Treatment Group | Dosage | Duration | Outcome | Reference |

| Food Intake | This compound | 30 mg/kg (oral, once daily) | 24 hours | Decreased | |

| Body Weight | This compound | 30 mg/kg (oral, once daily) | 6 days | Decreased |

Signaling Pathway of this compound in L-cells

This compound-mediated activation of GPR39 in enteroendocrine L-cells leads to the selective secretion of GLP-1. This process is primarily driven by the activation of Gαq and Gαi/o signaling pathways, while the Gαs pathway does not appear to be involved.

Caption: Signaling cascade of this compound in L-cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound.

In Vivo Oral Glucose Tolerance Test and Hormone Measurement in Mice

This protocol is adapted from Grunddal et al., 2021.

Objective: To assess the effect of orally administered this compound on plasma GLP-1, PYY, GIP, and ghrelin levels in mice.

Materials:

-

C57BL/6J male mice

-

This compound (Cpd1324)

-

Vehicle: PEG200/Saline/EtOH (40/57.5/2.5) with 3.2 μM ZnCl2

-

Oral gavage needles

-

Blood collection tubes (with EDTA)

-

Centrifuge

-

ELISA kits for GLP-1, PYY, GIP, and ghrelin

Procedure:

-

House C57BL/6J male mice under a 12-hour light/dark cycle with free access to a high-fat diet for 4 days prior to the experiment.

-

Fast the mice overnight before the experiment.

-

30 minutes prior to the glucose challenge, orally dose the mice with either vehicle or this compound (30 mg/kg body weight).

-

Administer an oral glucose load (2 g/kg body weight).

-

Collect blood samples via tail vein puncture at specified time points (e.g., 0, 15, 30, 60, and 120 minutes) into EDTA-coated tubes.

-

Immediately centrifuge the blood samples at 4°C to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

Measure the plasma concentrations of GLP-1, PYY, GIP, and ghrelin using commercially available ELISA kits according to the manufacturer's instructions.

Ex Vivo GLP-1 Secretion Assay using Mouse Intestinal Organoids

This protocol is a generalized procedure based on the description in Grunddal et al., 2021.

Objective: To determine the direct effect of this compound on GLP-1 secretion from intestinal L-cells in an ex vivo model.

Materials:

-

Mouse intestinal crypts isolated from the ileum and colon

-

Matrigel

-

Organoid culture medium

-

This compound

-

Vehicle control

-

Secretion buffer (e.g., DMEM with low glucose)

-

Cell lysis buffer

-

GLP-1 ELISA kit

Procedure:

-

Establish and culture mouse intestinal organoids from isolated crypts in Matrigel.

-

After reaching maturity, seed the organoids in a 24-well plate.

-

Wash the organoids with secretion buffer.

-

Pre-incubate the organoids in secretion buffer for 1 hour.

-

Replace the pre-incubation buffer with fresh secretion buffer containing either vehicle or different concentrations of this compound.

-

Incubate for a defined period (e.g., 2 hours).

-

Collect the supernatant containing the secreted GLP-1.

-

Lyse the organoids in cell lysis buffer to determine the total GLP-1 content.

-

Measure the GLP-1 concentration in the supernatant and the cell lysate using an ELISA kit.

-

Express the secreted GLP-1 as a percentage of the total GLP-1 content (supernatant + lysate).

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the effects of this compound on GLP-1 secretion.

Caption: General experimental workflow.

Conclusion

This compound is a potent and selective GPR39 agonist that effectively stimulates GLP-1 secretion both in vitro and in vivo. Its mechanism of action involves the activation of Gαq and Gαi/o signaling pathways in enteroendocrine L-cells. Preclinical studies have demonstrated its potential to not only increase GLP-1 levels but also to exert beneficial metabolic effects, including reduced food intake and body weight. The detailed experimental protocols and data presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent for type 2 diabetes and obesity.

References

The GPR39 Agonist TM-N1324: A Technical Overview of its Effects on Ghrelin and Somatostatin Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

TM-N1324 is a potent and selective small-molecule agonist of the G-Protein-Coupled Receptor 39 (GPR39), a receptor that has garnered significant interest for its role in metabolic regulation. This technical guide provides an in-depth analysis of the effects of this compound on the secretion of two key gastrointestinal hormones: ghrelin and somatostatin. The modulation of these hormones by this compound underscores the therapeutic potential of GPR39 agonism in metabolic diseases. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Mechanism of Action

This compound exerts its effects by activating GPR39, a Gq-coupled receptor. In the context of gastric mucosal cells, the activation of GPR39 on somatostatin-secreting D-cells leads to an increase in somatostatin release. Somatostatin, in turn, acts in a paracrine manner to inhibit the secretion of ghrelin from adjacent ghrelin-producing X/A-like cells. Therefore, the primary effect of this compound on ghrelin secretion is indirect, mediated by the stimulation of somatostatin.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound on GPR39

| Parameter | Species | Condition | Value | Reference |

| EC50 | Human GPR39 | - Zn2+ | 280 nM | [1] |

| EC50 | Human GPR39 | + Zn2+ | 9 nM | [1] |

| EC50 | Murine GPR39 | - Zn2+ | 180 nM | [1] |

| EC50 | Murine GPR39 | + Zn2+ | 5 nM | [1] |

Table 2: Effects of this compound on Somatostatin and Ghrelin Secretion

| Parameter | Experimental System | This compound Concentration | Observed Effect | Reference |

| Somatostatin Secretion | Isolated Mouse Gastric Mucosa Cells | 1 µM | Increased | [2] |

| Somatostatin Secretion | Isolated Mouse Gastric Mucosa Cells | 10 µM | 53% Increase | |

| Ghrelin Secretion | Isolated Mouse Gastric Mucosa Cells | 1 µM | Decreased | |

| Plasma Ghrelin | Mice (in vivo, 30 mg/kg oral dose) | 30 mg/kg | Significantly Decreased |

Signaling Pathways

The following diagrams illustrate the signaling pathways involved in the action of this compound on somatostatin and ghrelin secretion.

References

In-Depth Technical Guide: Selectivity Profile of TM-N1324 Against G-Protein Coupled Receptors (GPCRs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

TM-N1324 is a potent and selective agonist for the G-protein coupled receptor 39 (GPR39). Its high selectivity is crucial for its potential as a therapeutic agent, minimizing off-target effects. This technical guide provides a comprehensive overview of the selectivity profile of this compound against a broad panel of other GPCRs. The document details the quantitative data from selectivity screening, outlines the experimental protocols for key functional assays, and visualizes the relevant signaling pathways and experimental workflows. This information is intended to support further research and development of this compound and other selective GPR39 modulators.

Introduction

This compound has emerged as a valuable pharmacological tool for investigating the physiological roles of GPR39, a receptor implicated in various metabolic and gastrointestinal processes. The efficacy and safety of any potential therapeutic agent are critically dependent on its selectivity for the intended target. This guide focuses on the selectivity profile of this compound, a key determinant of its drug-like properties. The compound's activity has been extensively characterized, demonstrating potent agonism at the human and murine GPR39 receptors. A critical aspect of its preclinical evaluation is the assessment of its activity against a wide array of other GPCRs to identify any potential off-target interactions.

On-Target Potency of this compound

This compound is a potent agonist of GPR39, with its activity being significantly enhanced in the presence of zinc (Zn²⁺). The half-maximal effective concentrations (EC₅₀) for human and murine GPR39 are summarized in the table below.

| Receptor | Condition | EC₅₀ (nM) |

| Human GPR39 | Without Zn²⁺ | 280 |

| Human GPR39 | With Zn²⁺ | 9 |

| Murine GPR39 | Without Zn²⁺ | 180 |

| Murine GPR39 | With Zn²⁺ | 5 |

Off-Target Selectivity Profile

The selectivity of this compound was comprehensively evaluated against a panel of 165 G-protein coupled receptors using the Millipore GPCR-profiler service. The results of this screening demonstrated that this compound possesses a "clean" off-target profile, indicating a high degree of selectivity for GPR39.[1][2] At a screening concentration of 10 µM, this compound showed no significant agonist, antagonist, or allosteric modulator activity at the vast majority of the GPCRs tested.

While the complete raw data from the 165 GPCR screen is not publicly available, the primary publication by Frimurer et al. (2017) reports no significant off-target activities. This indicates that for the majority of the tested receptors, any observed activity was below the threshold of significance, which is typically a 20-30% change in signal in such screening assays. The lack of significant findings across a diverse panel of GPCRs underscores the high selectivity of this compound.

Signaling Pathways

GPR39 is known to couple to multiple G-protein signaling pathways, primarily Gαq and Gαs. Activation of these pathways by an agonist like this compound leads to distinct downstream cellular responses.

Gαq Signaling Pathway

Activation of the Gαq pathway by GPR39 results in the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

Caption: Gαq signaling pathway activated by this compound.

Gαs Signaling Pathway

GPR39 activation can also lead to the stimulation of the Gαs pathway. This involves the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA).

Caption: Gαs signaling pathway activated by this compound.

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the selectivity and functional activity of this compound.

GPCR Selectivity Profiling (Millipore GPCR-profiler Service)

The selectivity of this compound was determined using a fee-for-service screen provided by Millipore. This service typically utilizes a panel of cell lines stably expressing the GPCR of interest. The specific assay format (e.g., calcium mobilization, cAMP accumulation, or radioligand binding) is chosen based on the known signaling pathway of each receptor.

General Workflow:

Caption: General workflow for GPCR selectivity profiling.

Methodology:

-

Cell Culture: Cells engineered to express a specific GPCR are cultured under standard conditions.

-

Compound Incubation: this compound is added to the cells at a fixed concentration (typically 10 µM for screening). For antagonist assays, the compound is added prior to the addition of a known agonist for the receptor.

-

Signal Measurement: The cellular response is measured using an appropriate detection method. For Gq-coupled receptors, this is often a fluorescent calcium indicator. For Gs- and Gi-coupled receptors, cAMP levels are measured, often using immunoassays or reporter gene assays.

-

Data Analysis: The signal generated in the presence of this compound is compared to that of a vehicle control (for agonist activity) or a known agonist/antagonist. A significant deviation from the control indicates potential off-target activity.

Inositol Phosphate (IP) Accumulation Assay (Gαq activity)

This assay measures the accumulation of inositol phosphates, a downstream product of Gαq signaling.

Methodology:

-

Cell Seeding: HEK293 cells stably expressing GPR39 are seeded into multi-well plates.

-

Labeling (Optional): Cells can be labeled with [³H]-myo-inositol to allow for radiometric detection of inositol phosphates.

-

Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., LiCl) to prevent the degradation of IP₁. Subsequently, cells are stimulated with varying concentrations of this compound.

-

Lysis and IP Measurement: Cells are lysed, and the accumulated inositol phosphates are measured. This can be done using various methods, including scintillation counting for radiolabeled IPs or commercially available ELISA kits.

-

Data Analysis: The amount of IP produced is plotted against the concentration of this compound to determine the EC₅₀ value.

Caption: Workflow for the inositol phosphate accumulation assay.

cAMP Accumulation Assay (Gαs activity)

This assay quantifies the levels of cyclic AMP, the second messenger produced upon activation of the Gαs pathway.

Methodology:

-

Cell Seeding: Cells expressing GPR39 (e.g., CHO or HEK293 cells) are plated in multi-well plates.

-

Cell Stimulation: Cells are incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Following this, cells are treated with different concentrations of this compound.

-

Lysis and cAMP Measurement: Cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

-

Data Analysis: A standard curve is used to calculate the cAMP concentration in each sample. The results are then plotted against the this compound concentration to determine the EC₅₀.

Caption: Workflow for the cAMP accumulation assay.

Conclusion

References

In-Depth Technical Guide: Brain Penetration Capabilities of TM-N1324

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the potential brain penetration capabilities of TM-N1324, a potent and selective agonist of the G-protein coupled receptor 39 (GPR39). In the absence of direct in vivo experimental data on the central nervous system (CNS) uptake of this compound, this document synthesizes available information on its physicochemical properties, the known distribution and function of its target receptor, GPR39, within the CNS, and established methodologies for assessing blood-brain barrier (BBB) permeability. Our theoretical assessment suggests that while this compound's molecular size is within a favorable range, its polar surface area may present a significant hurdle to passive diffusion across the BBB. The presence of GPR39 in key brain regions, including the hippocampus, amygdala, and on microglia and pericytes, underscores the potential relevance of CNS penetration for its pharmacological activity. This guide details experimental protocols that could be employed to empirically determine the brain penetration of this compound and elucidates the known signaling pathways of GPR39 in the CNS.

Introduction to this compound

This compound is a small molecule agonist of the G-protein coupled receptor 39 (GPR39).[1] It exhibits high potency and selectivity for GPR39, with no significant activity against a panel of 165 other GPCRs.[2] GPR39 is a member of the ghrelin receptor family and is activated by zinc ions (Zn²⁺).[3] this compound's agonistic activity is significantly enhanced in the presence of Zn²⁺.[1] Primarily investigated for its roles in metabolic diseases due to the high expression of GPR39 in the gastrointestinal tract and pancreas, the potential central nervous system effects of this compound remain largely unexplored. However, emerging evidence of GPR39 expression and function in the brain necessitates a thorough evaluation of the compound's ability to cross the blood-brain barrier.

Physicochemical Properties and Theoretical Brain Penetration

The ability of a small molecule to penetrate the blood-brain barrier is largely predicted by its physicochemical properties. Key parameters for this compound are summarized below.

| Property | Value | Source/Method | Implication for BBB Penetration |

| Molecular Weight | 397.79 g/mol | MedchemExpress[1] | Favorable (< 500 g/mol ) |

| SMILES | O=C1CC(C2=CC=C(F)C=C2Cl)C3=C(N(C4=C5N=CNC5=NC=N4)N=C3C)N1 | MedchemExpress | Used for logP and PSA calculation |

| Calculated logP | 2.95 | SwissADME | Within the optimal range for BBB penetration (1-3) |

| Calculated Polar Surface Area (PSA) | 108.45 Ų | SwissADME | Potentially high for optimal passive BBB penetration (< 90 Ų) |

Theoretical Assessment:

Based on the calculated physicochemical properties, this compound presents a mixed profile for potential brain penetration. Its molecular weight is well within the generally accepted limit for passive diffusion across the BBB. The calculated logP of 2.95 suggests a favorable lipophilicity for partitioning into the lipid membranes of the brain endothelial cells. However, the calculated polar surface area (PSA) of 108.45 Ų is above the often-cited guideline of < 90 Ų for optimal CNS penetration. A higher PSA can limit passive diffusion across the tight junctions of the BBB. Therefore, while not definitively excluded, the brain penetration of this compound via passive transport may be limited. Active transport mechanisms, which are not predicted by these simple parameters, could potentially play a role but remain to be investigated.

GPR39 in the Central Nervous System

The rationale for investigating the brain penetration of this compound is strongly supported by the documented expression and functional role of its target, GPR39, in the CNS.

Expression and Localization:

-

Brain Regions: GPR39 mRNA and protein have been detected in various regions of the rodent and human brain, including the hippocampus, amygdala, and frontal cortex.

-

Cellular Localization: In the human brain, GPR39 has been localized to microglia and peri-capillary cells, which are likely pericytes. This localization on cells that are integral components of the neurovascular unit and key players in neuroinflammation is particularly noteworthy.

Functional Roles in the CNS:

-

Neuronal Function: GPR39 is implicated in regulating neuronal functions. It can modulate ion transport and intracellular pH homeostasis.

-

Neurovascular Homeostasis: GPR39 expressed on pericytes may play a role in regulating cerebral blood flow.

-

Neuroinflammation: The expression of GPR39 on microglia suggests a potential role in modulating neuroinflammatory processes.

The presence of GPR39 in these key cell types within the brain suggests that a brain-penetrant GPR39 agonist like this compound could have significant neuromodulatory, neuroprotective, or anti-inflammatory effects.

Experimental Protocols for Assessing Brain Penetration

To empirically determine the brain penetration capabilities of this compound, a tiered approach involving in vitro and in vivo studies is recommended.

In Vitro Blood-Brain Barrier Permeability Assay

Objective: To determine the apparent permeability (Papp) of this compound across a cellular model of the blood-brain barrier.

Model: Co-culture of primary brain microvascular endothelial cells (BMECs) with astrocytes and pericytes on a Transwell® insert.

Protocol:

-

Cell Culture:

-

Coat the apical side of a Transwell® insert (0.4 µm pore size) with a suitable extracellular matrix protein (e.g., collagen IV and fibronectin).

-

Seed primary BMECs onto the apical side of the insert.

-

Seed primary astrocytes and pericytes on the basolateral side of the well.

-

Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.

-

-

Permeability Assay:

-

Replace the medium in the apical (donor) and basolateral (receiver) compartments with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add this compound to the apical chamber at a defined concentration.

-

At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

-

To assess active efflux, perform the assay in the reverse direction (basolateral to apical).

-

Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of the compound across the monolayer.

-

A is the surface area of the Transwell® insert.

-

C₀ is the initial concentration of the compound in the donor chamber.

-

-

In Vivo Pharmacokinetic and Brain Distribution Study

Objective: To determine the brain-to-plasma concentration ratio of this compound in a relevant animal model.

Model: Male C57BL/6 mice.

Protocol:

-

Compound Administration:

-

Administer this compound to mice via a relevant route (e.g., intravenous or oral).

-

-

Sample Collection:

-

At predetermined time points post-administration, collect blood samples via cardiac puncture into heparinized tubes.

-

Immediately following blood collection, perfuse the animals with saline to remove blood from the brain tissue.

-

Harvest the brains and dissect specific regions of interest if required.

-

-

Sample Processing:

-

Centrifuge the blood samples to obtain plasma.

-

Homogenize the brain tissue in a suitable buffer.

-

Extract this compound from plasma and brain homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).

-

-

Quantification and Analysis:

-

Quantify the concentration of this compound in plasma and brain samples using a validated LC-MS/MS method.

-

Calculate the brain-to-plasma concentration ratio (Kp) for each time point.

-

Determine the unbound brain-to-plasma ratio (Kp,uu) by correcting for plasma and brain tissue protein binding.

-

Signaling Pathways of GPR39 in the CNS

Activation of GPR39 by an agonist such as this compound can initiate multiple downstream signaling cascades. The following diagrams illustrate the known pathways in a CNS context.

Caption: GPR39 signaling pathways in the central nervous system.

Experimental Workflow Visualization

The following diagram outlines a logical workflow for the comprehensive assessment of this compound's brain penetration capabilities.

Caption: Workflow for assessing this compound brain penetration.

Conclusion

While direct experimental evidence for the brain penetration of this compound is currently lacking, a theoretical analysis of its physicochemical properties suggests that it may face challenges in passively crossing the blood-brain barrier, primarily due to its relatively high polar surface area. However, the confirmed presence and functional relevance of its target, GPR39, in key CNS cell types, including neurons, microglia, and pericytes, provide a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for empirically determining the brain penetration of this compound. Should this compound or its analogs demonstrate significant CNS uptake, they could represent a novel therapeutic avenue for a range of neurological and psychiatric disorders where GPR39 signaling is implicated. Future research should prioritize the in vitro and in vivo studies outlined herein to fully elucidate the CNS therapeutic potential of this compound class.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with TM-N1324

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the in vivo use of TM-N1324, a potent and orally active GPR39 agonist. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the physiological functions of GPR39 and the therapeutic potential of this compound.

Introduction

This compound is a selective agonist for the G-protein coupled receptor 39 (GPR39), a zinc-sensing receptor involved in various physiological processes.[1] In vivo studies have demonstrated that oral administration of this compound can influence food intake, body weight, and the secretion of key gastrointestinal hormones, making it a valuable tool for metabolic research.[2] The activity of this compound can be enhanced by the presence of zinc, which acts as an allosteric modulator.[1]

Mechanism of Action

This compound activates GPR39, leading to the stimulation of multiple downstream signaling pathways. In enteroendocrine L cells, it has been shown to activate Gαq and Gαi/o pathways, while not affecting Gαs signaling.[2] This selective activation leads to an increase in the secretion of glucagon-like peptide-1 (GLP-1) and a decrease in the hunger-inducing hormone ghrelin.[2] The GPR39-mediated signaling also appears to influence transepithelial ion transport in a GLP-1 and calcitonin gene-related peptide (CGRP)-dependent manner.

Experimental Protocols

Animal Models and Housing

-

Species: C57BL/6J male mice are a suitable model for in vivo studies with this compound.

-

Housing: Mice should be housed under a standard 12-hour light, 12-hour dark cycle.

-

Diet: For studies on metabolic effects, mice can be fed a high-fat diet (HFD) (e.g., 60% fat content) to induce an obese phenotype. A control group on a regular chow diet should be maintained.

-

Acclimatization: Allow for an adequate acclimatization period for the animals to the housing conditions and diet before the commencement of the experiment.

Formulation and Administration of this compound

-

Formulation: this compound is an orally active compound. To enhance its in vivo activity, it should be formulated in a vehicle containing zinc.

-

Dosage: Effective oral doses in mice range from 30 mg/kg to 120 mg/kg. A 30 mg/kg dosage has been shown to result in plasma concentrations sufficient for full activation of the GPR39 receptor for up to 6 hours.

-

Administration: Administer this compound via oral gavage.

In Vivo Experimental Workflow

The following diagram outlines a general workflow for an in vivo study investigating the effects of this compound on food intake and body weight.

Pharmacokinetic Studies

-

Objective: To determine the plasma concentration of this compound over time after oral administration.

-

Procedure:

-

Administer a single oral dose of this compound (e.g., 30 mg/kg and 120 mg/kg).

-

Collect blood samples at various time points post-administration (e.g., 2, 4, and 6 hours).

-

Process plasma from the blood samples.

-

Quench plasma samples with ice-cold acetonitrile followed by vortexing and centrifugation.

-

Analyze the supernatant for this compound concentration using a suitable analytical method (e.g., LC-MS/MS).

-

Food Intake and Body Weight Studies

-